molecular formula C19H24FN3O7S B1391524 Levofloxacin mesylate CAS No. 226578-51-4

Levofloxacin mesylate

Cat. No.: B1391524
CAS No.: 226578-51-4
M. Wt: 457.5 g/mol
InChI Key: ZSPLOATUDIRNAS-PPHPATTJSA-N
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Description

Levofloxacin mesylate (C₁₉H₂₄FN₃O₇S) is the mesylate salt of levofloxacin, a third-generation fluoroquinolone antibiotic. Developed by the Institute of Medicinal Biotechnology, Chinese Academy of Medical Sciences, it was approved in China in 2001 as a broad-spectrum antimicrobial agent . Structurally, it is the levorotatory isomer of ofloxacin, modified to enhance solubility and bioavailability through mesylation. Its mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levofloxacin mesylate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, levofloxacin, which involves the cyclization of a quinolone derivative. The final step involves the reaction of levofloxacin with methanesulfonic acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Levofloxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of levofloxacin, which can have different pharmacological properties and applications .

Scientific Research Applications

Clinical Applications

Levofloxacin mesylate is indicated for a wide range of infections, including:

  • Respiratory Tract Infections : Effective against pneumonia (both community-acquired and nosocomial), acute bacterial sinusitis, and chronic bronchitis exacerbations.
  • Urinary Tract Infections (UTIs) : Used for both complicated and uncomplicated UTIs, including acute pyelonephritis.
  • Skin and Skin Structure Infections : Treats various skin infections caused by susceptible bacteria.
  • Prostatitis : Chronic bacterial prostatitis can be effectively managed with levofloxacin.
  • Anthrax and Plague : It is used as a post-exposure prophylaxis for inhalational anthrax and treatment for plague .

Table of Indications

ConditionSpecific Use CaseEvidence Level
PneumoniaCommunity-acquired, nosocomialHigh
Urinary Tract InfectionsComplicated, uncomplicatedHigh
Skin InfectionsComplicated skin structure infectionsModerate
Chronic Bacterial ProstatitisEffective managementHigh
AnthraxPost-exposure prophylaxisHigh
PlagueTreatmentModerate

Case Studies

  • Multidrug-Resistant Tuberculosis (MDR-TB) :
    A recent study demonstrated that levofloxacin significantly reduced the risk of MDR-TB by 45% in treated adults and adolescents. This highlights its potential as a second-line agent in tuberculosis treatment regimens .
  • Inhalational Anthrax :
    Levofloxacin has been suggested as an alternative to ciprofloxacin for inhalational anthrax treatment when logistical issues arise. Its efficacy in this context has been supported by guidelines from health authorities .
  • Chronic Bacterial Prostatitis :
    A clinical trial showed that levofloxacin was effective in treating chronic bacterial prostatitis, with patients reporting significant symptom relief and improvement in quality of life measures .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 99%) and extensive tissue penetration. It reaches therapeutic concentrations in various body fluids, including urine and prostatic tissue, making it suitable for treating urinary and prostate infections .

Safety Profile

While generally well-tolerated, levofloxacin can cause side effects such as gastrointestinal disturbances, central nervous system effects (e.g., dizziness), and potential tendon damage. Caution is advised in patients with a history of tendon disorders or those concurrently using corticosteroids .

Mechanism of Action

Levofloxacin mesylate exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Key Properties :

  • Spectrum: Active against Gram-positive (MIC: 0.12–1 μg/mL) and Gram-negative bacteria (MIC: 0.002–1 μg/mL), including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Potency : Twice as potent as ofloxacin against clinical isolates (871 strains tested) .
  • Stability: Unaffected by serum, pH variations, or inoculum size .

Comparative Analysis with Similar Compounds

Levofloxacin Mesylate vs. Levofloxacin Hydrochloride

Parameter This compound Levofloxacin Hydrochloride
Clinical Efficacy 89% efficacy in bacterial infections 84% efficacy
Bacterial Clearance 89% 89%
Adverse Reactions 21% (mild) 18% (mild)
Pharmacokinetics Improved solubility Lower solubility in acidic conditions

However, mesylate’s enhanced solubility may improve formulation stability .

This compound vs. Gatifloxacin Mesylate

Parameter This compound Gatifloxacin Mesylate
UTI Efficacy 68.25%痊愈率 79.36%痊愈率
Adverse Reactions 4.76% 3.17%
Bacterial Clearance 82.54% 93.65%

This compound vs. Trovafloxacin Mesylate

Parameter This compound Trovafloxacin Mesylate
Hepatotoxicity Minimal liver injury Significant hepatotoxicity
Clinical Use Approved for systemic infections Restricted due to toxicity

Trovafloxacin’s hepatotoxicity led to market withdrawal in many regions, highlighting this compound’s superior safety .

This compound vs. Other Fluoroquinolones

Pharmacokinetics

Compound t₁/₂α (h) Vd (L/kg)
This compound 1.1 4.27
Enrofloxacin Mesylate 1.1 4.27
Enrofloxacin HCl 1.47 6.78

Resistance Trends and Limitations

  • Resistance: Susceptibility of Moraxella catarrhalis to levofloxacin decreased from 96.4% (2009–11) to 91.3% (2013–14) using EUCAST criteria, mirroring trends in other fluoroquinolones .
  • Regulatory Gaps : this compound package inserts often lack detailed warnings (e.g., tendon injury) compared to original levofloxacin formulations, necessitating improved regulatory oversight .

Biological Activity

Levofloxacin mesylate is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It is primarily used to treat infections caused by various gram-positive and gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in different models, and safety profile based on diverse research findings.

Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death. The compound is effective against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

1. In Vitro Studies

Levofloxacin has demonstrated significant antibacterial activity in various in vitro studies. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for common pathogens are as follows:

PathogenMIC (µg/ml)MBC (µg/ml)
Staphylococcus aureus0.120.25
Escherichia coli0.51
Pseudomonas aeruginosa24

These values indicate that levofloxacin is generally more potent than traditional antibiotics like vancomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Animal Models

In a guinea pig model, levofloxacin was administered intraperitoneally at a dose of 50 mg/kg three hours before a bacterial challenge with MRSA. It was found to be more effective than vancomycin in preventing infections in tissue cages infected with high inocula of MRSA .

In another study involving rats with chronic tissue cage infections, levofloxacin treatment resulted in significant reductions in bacterial counts compared to control groups, demonstrating its efficacy in treating established infections .

Case Studies and Clinical Findings

A retrospective study evaluated the use of levofloxacin in pediatric patients with serious infections caused by multidrug-resistant bacteria. The study reported an etiological conversion rate of 44.44% for Stenotrophomonas maltophilia, indicating its potential effectiveness against challenging pathogens despite not being the first-line treatment recommended by clinical guidelines .

Safety Profile and Toxicity

This compound has been associated with a favorable safety profile; however, some studies have indicated potential hepatotoxicity when compared to other fluoroquinolones like trovafloxacin. In liver models treated with levofloxacin, no significant alterations in cellular integrity or markers of liver injury were observed, contrasting sharply with the effects seen with trovafloxacin .

The following table summarizes key safety findings from relevant studies:

Study FocusLevofloxacin EffectsTrovafloxacin Effects
Liver toxicityNo significant changes in cell viabilitySignificant increase in LDH and ALT levels
Cytokine profileSlight increase in TNF-α at high dosesMarked alterations observed

Q & A

Basic Research Questions

Q. How to select and validate analytical methods for quantifying levofloxacin mesylate in pharmaceutical formulations?

  • Methodological Answer : Prioritize method specificity, linearity, precision, and robustness. For example, UV spectrophotometry at 272 nm and 343 nm has been validated for quantification, showing comparable accuracy to HPLC and microbiological assays . When using HPLC, ensure compliance with ICH Q2(R2) guidelines for validation, including system suitability tests (e.g., tailing factor <2, theoretical plates >2000) and calibration curves with R² ≥0.999 . Cross-validate results against multiple techniques to resolve discrepancies (e.g., UV vs. HPLC retention time variability).

Q. What are the critical physicochemical properties of this compound that influence experimental design?

  • Methodological Answer : Key properties include a melting point of 224°C, solubility in methanol (critical for UV analysis), and stability under varying pH conditions. These properties dictate solvent selection for dissolution studies and storage conditions for long-term stability testing. For example, aqueous solutions may require pH buffering to prevent degradation .

Q. How to address inconsistencies in toxicity data across studies on this compound?

  • Methodological Answer : Conduct systematic reviews of preclinical data, focusing on species-specific metabolic differences (e.g., rodent vs. human cytochrome P450 activity). For in vivo studies, standardize dose regimens (e.g., oral gavage vs. intraperitoneal injection) and control variables like animal age and diet . Validate findings using orthogonal assays, such as histopathology paired with biochemical markers of organ toxicity.

Advanced Research Questions

Q. How to optimize experimental designs for studying this compound’s environmental decontamination?

  • Methodological Answer : Use response surface methodology (RSM) with central composite design (CCD) to model interactions between variables like pH, adsorbent dose, and initial drug concentration. For example, a CCD with 20 experimental runs can identify optimal conditions for removal efficiency, validated via ANOVA (p<0.05 for significant factors) . Include replication at center points to assess reproducibility.

Q. What strategies resolve contradictions in pharmacokinetic data between human and animal models?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in plasma protein binding and renal clearance. Validate models using human clinical trial data (e.g., Cₘₐₓ and AUC comparisons) and adjust for species-specific bioavailability . Cross-reference with in vitro assays like Caco-2 cell permeability studies to refine absorption parameters.

Q. How to integrate multi-omics approaches to study this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq of bacterial targets), proteomics (mass spectrometry of drug-binding proteins), and metabolomics (NMR-based profiling of metabolic perturbations). Use bioinformatics tools like STRING-DB to map interaction networks and identify hub genes (e.g., DNA gyrase subunits). Validate findings with CRISPR-Cas9 knockouts in model organisms .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

  • Methodological Answer : Document experimental protocols in alignment with the Beilstein Journal of Organic Chemistry guidelines:

  • Provide full synthetic pathways for derivatives, including reaction temperatures and catalyst ratios.
  • Report purity data (e.g., HPLC chromatograms with retention times) and spectroscopic validation (¹H/¹³C NMR, HRMS) for novel compounds .
  • Share raw data in repositories like Zenodo or Figshare to enable independent verification .

Q. What statistical frameworks are suitable for analyzing dose-response relationships?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. For toxicological studies, apply benchmark dose (BMD) modeling with EPA’s BMDS software to quantify low-dose risks. Address variability via bootstrapping (≥1000 iterations) to calculate 95% confidence intervals .

Q. Data Standardization and Reporting

Q. How to harmonize data reporting across this compound studies?

  • Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Use standardized nomenclature (e.g., IUPAC names, PubChem CID 149096).
  • Align toxicity metrics with OECD Test Guidelines (e.g., TG 423 for acute oral toxicity).
  • Report negative results to mitigate publication bias .

Q. How to design cross-disciplinary studies on this compound’s clinical and environmental impacts?

  • Methodological Answer : Establish collaborative frameworks linking pharmacokinetic modeling, ecotoxicology, and antimicrobial resistance (AMR) surveillance. For example, integrate clinical MIC (minimum inhibitory concentration) data with environmental concentration monitoring to map AMR hotspots. Use GIS tools to visualize spatial-temporal trends .

Properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPLOATUDIRNAS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673048
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226578-51-4
Record name Levofloxacin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226578514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV1WR4G2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ofloxacin Q acid
Levofloxacin mesylate
Ofloxacin Q acid
4-(t-Butyldimethylsilyl)-1-methyl piperazine
Levofloxacin mesylate
CID 13400665
Levofloxacin mesylate
10-Bromo-9-fluoro-3-methyl-7-oxo-2,3-dihydro-(7H)-pyrido-(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
Levofloxacin mesylate
6-(((Difluoroboraneyl)oxy)carbonyl)-9,10-difluoro-3-methyl-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinolin-7-one, AldrichCPR
Levofloxacin mesylate

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